Benzenepentacarboxylic acid

Übersicht

Beschreibung

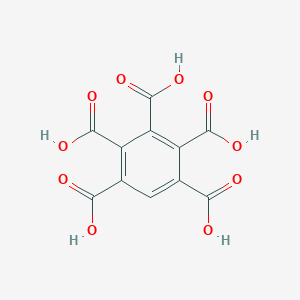

Benzenepentacarboxylic acid is an organic compound with the molecular formula C₁₁H₆O₁₀. It is a derivative of benzene, where five carboxyl groups are attached to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Benzolpentacarbonsäure kann durch Oxidation von Pentamethylbenzol synthetisiert werden. Der Prozess beinhaltet die Verwendung starker Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Salpetersäure (HNO₃) unter kontrollierten Bedingungen. Die Reaktion erfordert in der Regel eine Erwärmung und kann in einem wässrigen oder organischen Lösungsmittel durchgeführt werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von Benzolpentacarbonsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich .

Arten von Reaktionen:

Oxidation: Benzolpentacarbonsäure kann einer weiteren Oxidation unterzogen werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann reduziert werden, um Benzolpentacarboxylat-Salze zu bilden.

Substitution: Die Carboxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung von Estern und Amiden führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO₄), Salpetersäure (HNO₃).

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Alkohole und Amine in Gegenwart von Katalysatoren.

Hauptprodukte:

Oxidation: Verschiedene carboxylierte Derivate.

Reduktion: Benzolpentacarboxylat-Salze.

Substitution: Ester und Amide.

Wissenschaftliche Forschungsanwendungen

2.1. Polymer Production

BPCA is utilized in the production of high-performance polymers and resins. Its multiple carboxyl groups allow for cross-linking reactions, which are essential in creating durable materials such as:

- Synthetic Fibers : Used in textiles for enhanced strength and durability.

- Plastics : Integrated into polyesters and polyamides to improve thermal stability and mechanical properties .

2.2. Coatings and Adhesives

Due to its strong adhesion properties, BPCA is employed in formulating coatings and adhesives that require robust bonding capabilities. The compound's ability to enhance the performance of these materials makes it valuable in construction and automotive industries.

3.1. Fluorescent Dyes

Benzenepentacarboxylic acid exhibits fluorescent properties, making it suitable as a fluorescent dye for biological imaging applications. It can detect reactive oxygen species (ROS) in cellular environments, aiding in research related to oxidative stress and cellular signaling pathways .

3.2. Drug Development

Research indicates that BPCA derivatives can play a role in drug development, particularly in designing antibody-drug conjugates (ADCs). These compounds can target specific cells, enhancing the efficacy of therapeutic agents while minimizing side effects .

4.1. Sorbents for Contaminant Removal

BPCA has been explored for its potential as a sorbent material for removing pollutants from water and air due to its high surface area and functional groups that can interact with various contaminants . Activated carbon derived from BPCA shows promise in environmental remediation efforts.

Case Studies

Wirkmechanismus

The mechanism of action of benzenepentacarboxylic acid involves its ability to act as a ligand, binding to metal ions and forming stable complexes. This property is exploited in various catalytic processes and in the detection of metal ions in biological and environmental samples. The carboxyl groups play a crucial role in the compound’s reactivity, enabling it to participate in a wide range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Benzenehexacarboxylic acid: Contains six carboxyl groups attached to the benzene ring.

Terephthalic acid: Contains two carboxyl groups in the para position on the benzene ring.

Trimellitic acid: Contains three carboxyl groups on the benzene ring.

Uniqueness: Benzenepentacarboxylic acid is unique due to the presence of five carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications, distinguishing it from other similar compounds .

Biologische Aktivität

Benzenepentacarboxylic acid, also known as mellitic acid , is a polycarboxylic acid with the chemical formula and CAS number 1585-40-6. This compound has garnered attention in various fields due to its unique biological activities and potential applications in environmental science and biochemistry.

- Molecular Weight : 298.159 g/mol

- Density : 1.96 g/cm³

- Boiling Point : 642.3 °C

- Flash Point : 356.3 °C

- Water Solubility : Almost transparent, indicating low solubility in water.

Biological Activity

This compound exhibits several biological activities that are significant for both environmental applications and potential therapeutic uses. The following sections summarize key findings from recent studies.

Antioxidant Properties

Research indicates that this compound functions as a novel fluorescent probe for detecting hydroxyl radicals (). This property is particularly useful in oxidative stress studies, where it can help measure the generation of reactive oxygen species (ROS) in various biochemical systems, such as those involving hydrogen peroxide (H₂O₂) .

Environmental Applications

This compound has been studied for its role in the biodegradation of wastewater, particularly from bakery and confectionery industries. A study demonstrated that this compound can enhance the removal of chemical oxygen demand (COD) and ammoniacal nitrogen from contaminated effluents, achieving approximately 90% COD removal within 26 hours . This efficiency highlights its potential as a bioremediation agent.

Toxicological Assessments

Toxicological evaluations have shown that this compound has low toxicity levels, making it a safer alternative compared to other chemical agents used in similar applications. Its stability under various conditions further supports its use in both industrial and environmental settings .

Case Study 1: Hydroxyl Radical Detection

In a study conducted by Si et al., this compound was utilized as a fluorescent probe to detect hydroxyl radicals generated in H₂O₂/TAED systems. The results indicated that this compound could effectively scavenge hydroxyl radicals, demonstrating its utility in oxidative stress research .

Case Study 2: Biodegradation of Wastewater

A laboratory investigation focused on the biodegradation of wastewater from bakery production showed that the introduction of this compound significantly improved the degradation rates of organic pollutants. The study reported a substantial reduction in BOD and COD levels, indicating the compound's effectiveness in enhancing microbial activity .

Comparative Analysis

| Property | This compound | Other Polycarboxylic Acids |

|---|---|---|

| Molecular Weight | 298.159 g/mol | Varies |

| Density | 1.96 g/cm³ | Varies |

| Antioxidant Activity | High | Moderate to High |

| Toxicity Level | Low | Moderate |

| Environmental Application | Effective in wastewater treatment | Varied effectiveness |

Analyse Chemischer Reaktionen

Reactions of Benzenepentacarboxylic Acid

-

Detection of Hydroxyl Radicals: this compound can be used to detect hydroxyl radicals. It possesses a single reaction site for HO˙ addition, which results in a single fluorescent product, hydroxythis compound (HBA). This characteristic makes it more sensitive, accurate, and reproducible in the quantitative detection of HO˙ compared to other probes that have multiple reaction sites .

-

Oxidation Reactions: Methyl groups on an aromatic nucleus can be oxidized to a carboxylic acid group .

-

Reaction with Phosphorus Pentachloride: this compound reacts with an excess of phosphorus pentachloride to form the acid chloride .

This compound as a Fluorescent Probe

This compound can be used as a fluorescent probe for the quantitative detection of hydroxyl radicals (HO˙) in simulated hydrogen peroxide bleaching systems .

Advantages over Terephthalic Acid (TA)

-

This compound has only one reaction site for HO˙ addition, resulting in a single fluorescent product (hydroxythis compound). Terephthalic acid, a commonly used fluorescent probe, has four possible reaction sites, leading to a mixture of products .

-

The single pure fluorescent product formed by this compound makes the probe more sensitive, accurate, and reproducible for HO˙ detection .

Quantitative Detection Method

-

A fluorimetric method for the quantitative detection of HO˙ was developed based on the working curve obtained from the fluorescence intensity and hydroxythis compound concentration .

-

This compound was successfully used for the quantitative detection of HO˙ under alkaline and high-temperature (80 °C) conditions in a simulated hydrogen peroxide bleaching system .

-

The method is highly sensitive, reproducible, and applicable in a wide temperature range of 20–98 °C .

Other reactions of benzene and related compounds

-

Electrophilic Aromatic Substitution: Benzene is prone to electrophilic substitution reactions, such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation .

-

Nitration: Benzene reacts with concentrated nitric acid in the presence of concentrated sulfuric acid to form nitrobenzene .

-

Sulfonation: Benzene reacts with fuming sulfuric acid to produce benzenesulfonic acid .

-

Halogenation: Benzene reacts with halogens in the presence of a Lewis acid to form aryl halides .

-

Friedel-Crafts Acylation: Benzene reacts with acyl halides or acid anhydrides in the presence of a Lewis acid catalyst (such as aluminum chloride) to form acylbenzenes .

-

-

Oxidation of Benzylic Positions: Alkyl groups attached to the benzene ring can be oxidized to form carboxylic acids .

-

Carboxylation: Aryl halides can undergo carboxylation reactions to form arylcarboxylic acids .

Eigenschaften

IUPAC Name |

benzene-1,2,3,4,5-pentacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSOHXTZPUMONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166436 | |

| Record name | Benzenepentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenepentacarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1585-40-6 | |

| Record name | Benzenepentacarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepentacarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEPENTACARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepentacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPENTACARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.